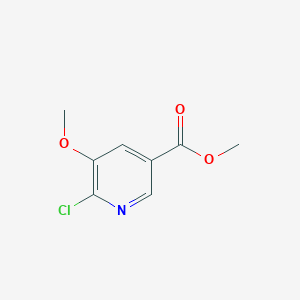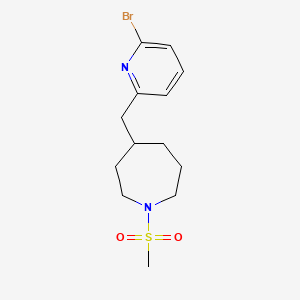
6-Cloro-5-metoxinicotinato de metilo
Descripción general
Descripción
“Methyl 6-chloro-5-methoxynicotinate” is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance with a molecular weight of 201.61 . The IUPAC name for this compound is "methyl 6-chloro-5-methoxynicotinate" .
Physical And Chemical Properties Analysis
“Methyl 6-chloro-5-methoxynicotinate” is a solid substance . It has a molecular weight of 201.61 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Farmacología
6-Cloro-5-metoxinicotinato de metilo: ha mostrado potencial en la investigación farmacológica debido a sus propiedades fisicoquímicas. Exhibe una alta absorción gastrointestinal y permeabilidad a la barrera hematoencefálica, lo que lo convierte en un candidato para fármacos activos en el sistema nervioso central . Su acción inhibitoria sobre CYP1A2, una enzima involucrada en el metabolismo de fármacos, sugiere su papel en los estudios de interacción fármaco-fármaco y su potencial como modificador farmacocinético .
Síntesis Orgánica
En química orgánica, This compound sirve como un intermedio versátil. Se utiliza en la síntesis de moléculas complejas, particularmente en la construcción de compuestos heterocíclicos que forman la columna vertebral de muchos agentes terapéuticos . Su reactividad con varios reactivos permite la introducción de diferentes grupos funcionales, lo que ayuda a la diversificación de las bibliotecas moleculares.
Ciencia de Materiales
La forma física sólida de este compuesto y su estabilidad bajo una atmósfera inerte lo hacen adecuado para aplicaciones de ciencia de materiales. Podría estar involucrado en la síntesis de nuevos materiales, como semiconductores orgánicos o componentes de células fotovoltaicas, donde su estructura molecular puede contribuir a las propiedades electrónicas deseables .
Bioquímica
En bioquímica, este compuesto podría utilizarse para estudiar las interacciones enzima-sustrato, particularmente con enzimas que modifican o metabolizan derivados del ácido nicotínico. Sus grupos cloro y metoxi ofrecen sitios distintos para la acción enzimática, lo que puede ser útil para comprender la especificidad y el mecanismo .
Ciencia Ambiental
El impacto ambiental de This compound y sus derivados puede estudiarse en términos de biodegradabilidad, toxicidad y acumulación en los ecosistemas. Sus propiedades fisicoquímicas, como la solubilidad en agua y la lipofilia, son factores cruciales para evaluar su destino ambiental .
Safety and Hazards
“Methyl 6-chloro-5-methoxynicotinate” is classified as a warning under the GHS07 pictograms . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Methyl 6-chloro-5-methoxynicotinate is a derivative of nicotinic acid, also known as niacin .
Mode of Action
This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
Given its similarity to niacin, it may influence pathways related to energy metabolism and lipid regulation, as niacin is a key component of nad and nadp, two important coenzymes in cellular metabolism .
Pharmacokinetics
It is known that methyl esters of niacin, such as methyl nicotinate, are rapidly absorbed and metabolized in the body . The bioavailability of Methyl 6-chloro-5-methoxynicotinate would be influenced by factors such as its formulation, route of administration, and the individual’s metabolic rate.
Result of Action
Based on its similarity to niacin and other nicotinic acid derivatives, it may have effects on lipid metabolism and vascular tone .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Methyl 6-chloro-5-methoxynicotinate. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Methyl 6-chloro-5-methoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. The compound’s interaction with these enzymes can lead to alterations in metabolic pathways and cellular processes. Additionally, Methyl 6-chloro-5-methoxynicotinate can bind to specific proteins, affecting their function and stability .
Cellular Effects
Methyl 6-chloro-5-methoxynicotinate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Furthermore, Methyl 6-chloro-5-methoxynicotinate can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-chloro-5-methoxynicotinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, Methyl 6-chloro-5-methoxynicotinate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloro-5-methoxynicotinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 6-chloro-5-methoxynicotinate remains stable under specific storage conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 6-chloro-5-methoxynicotinate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, Methyl 6-chloro-5-methoxynicotinate can cause toxic or adverse effects, including cellular damage and inflammation. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
Methyl 6-chloro-5-methoxynicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular energy production and utilization .
Transport and Distribution
The transport and distribution of Methyl 6-chloro-5-methoxynicotinate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Additionally, Methyl 6-chloro-5-methoxynicotinate can interact with membrane-bound transporters, affecting its uptake and distribution .
Subcellular Localization
Methyl 6-chloro-5-methoxynicotinate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can impact its activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of Methyl 6-chloro-5-methoxynicotinate is essential for elucidating its precise mechanisms of action .
Propiedades
IUPAC Name |
methyl 6-chloro-5-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHMEWSKODAWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720883 | |
| Record name | Methyl 6-chloro-5-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915107-31-2 | |
| Record name | Methyl 6-chloro-5-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-5-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)



![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)



